molecular formula C5H6O3 B090963 4-Hydroxy-5-methylfuran-3(2H)-one CAS No. 19322-27-1

4-Hydroxy-5-methylfuran-3(2H)-one

Cat. No. B090963
CAS RN: 19322-27-1
M. Wt: 114.1 g/mol
InChI Key: DLVYTANECMRFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5-methylfuran-3(2H)-one (HMF) is a naturally occurring compound found in many plant species. It is a component of many essential oils, including those from citrus fruits, and is used in a variety of applications as a flavoring agent and preservative. HMF has also been studied for its potential use as an antioxidant, antimicrobial, and anti-inflammatory agent.

Scientific Research Applications

  • Chromatographic Optical Resolution and Odor Evaluation : K. Monde et al. (2009) conducted a study on stereochemical aspects of similar furanone compounds. They separated isomers through chromatographic optical resolution and evaluated their odor, providing insights into the relationship between stereochemistry and odor characteristics (Monde et al., 2009).

  • Synthesis and Structural Analysis : S. Ma et al. (2004) developed a method for synthesizing 4-Halo-5-hydroxyfuran-2(5H)-ones. This involved a sequential halolactonization-hydroxylation reaction, and the structures of the products were confirmed by X-ray single-crystal diffraction (Ma, Wu, & Shi, 2004).

  • Safety and Efficacy as Flavourings in Animal Feed : A study by C. Hogstrand (2014) assessed the safety and efficacy of furanones including 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, a chemically related compound, as flavourings in animal feed. The study concluded these compounds are safe at specific concentrations (Hogstrand, 2014).

  • Synthetic Studies for Secondary Metabolite Synthesis : Xie, Shao, Matthys, and Dolder (1990) focused on synthesizing highly functionalized furan-3(2H)-ones, contributing to the synthesis of pseurotin A, a secondary metabolite of Pseudeurotium ovalis STOLK (Dolder, 1990).

  • Enantioselective Organocatalytic Reactions : E. Riguet (2011) explored the use of 5-Hydroxyfuran-2(5H)-one in enantioselective Friedel-Crafts alkylation reactions. The study demonstrated the potential of this compound in synthesizing chiral lactones and lactams (Riguet, 2011).

  • Catalytic Reduction in Biomass-Derived Compounds : Y. Nakagawa et al. (2013) studied the catalytic reduction of biomass-derived furanic compounds, including 5-hydroxymethylfurfural (HMF), highlighting the potential of these compounds in biorefinery applications (Nakagawa, Tamura, & Tomishige, 2013).

  • Transformation in Water Using Heterogeneous Catalysts : A. Gelmini et al. (2016) developed a synthetic route for converting bio-based platform derivatives, such as 2,5-bis-hydroxymethylfuran, into valuable synthons under mild conditions and without oxidizing agents (Gelmini et al., 2016).

  • Kinetics of Base-Catalysed Condensation : I. R. Bellobono et al. (1976) studied the kinetics of base-catalysed condensation of 5-methylfuran-2(3H)-one, a structurally related compound, providing insights into reaction mechanisms (Bellobono, Pozzo, & Cataldi, 1976).

  • Atmospheric Degradation Studies : F. Villanueva et al. (2009) investigated the atmospheric degradation of alkylfurans, including the reaction products of chlorine atoms with furan derivatives, contributing to our understanding of atmospheric chemistry (Villanueva et al., 2009).

  • Endoplasmic Reticulum (ER) Stress Protecting Compounds : J.-H. Choi et al. (2009) identified compounds from Mycoleptodonoides aitchisonii, including 3-(hydroxymethyl)-4-methylfuran-2(5H)-one, which showed protective activity against ER stress-dependent cell death (Choi et al., 2009).

Future Directions

The future directions of research on 4-Hydroxy-5-methylfuran-3(2H)-one could involve further investigation into its role in inter-domain communication, as suggested by its ability to mimic a bacterial quorum-sensing autoinducer . Additionally, more research could be done to understand its synthesis and the role of the Cff1p protein in this process .

properties

IUPAC Name

4-hydroxy-5-methylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVYTANECMRFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047417
Record name 4-Hydroxy-5-methyl-3-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma
Record name Norfuraneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Hydroxy-5-methyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1438/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water; Slightly soluble in fats, Soluble (in ethanol)
Record name 4-Hydroxy-5-methyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1438/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

19322-27-1
Record name 4-Hydroxy-5-methyl-3(2H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19322-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-5-methyl-3(2H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019322271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Furanone, 4-hydroxy-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Hydroxy-5-methyl-3-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-5-methylfuran-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY-5-METHYL-3(2H)-FURANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTB57102LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Norfuraneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126.6 - 127.5 °C
Record name Norfuraneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5-methylfuran-3(2H)-one
Reactant of Route 2
4-Hydroxy-5-methylfuran-3(2H)-one
Reactant of Route 3
4-Hydroxy-5-methylfuran-3(2H)-one
Reactant of Route 4
4-Hydroxy-5-methylfuran-3(2H)-one
Reactant of Route 5
4-Hydroxy-5-methylfuran-3(2H)-one
Reactant of Route 6
4-Hydroxy-5-methylfuran-3(2H)-one

Q & A

Q1: What is the sensory perception of 4-Hydroxy-5-methyl-3(2H)-furanone?

A1: HMFO possesses a potent aroma described as caramel-like, sweet, and fruity. It contributes to the characteristic aroma of strawberries, pineapples, and cooked meat. [, ]

Q2: Is 4-Hydroxy-5-methyl-3(2H)-furanone the primary aroma compound in all fruits where it is found?

A3: While important in strawberries and pineapples, HMFO is not always the primary aroma compound in every fruit it's found in. Research on melons, for example, found 4-Hydroxy-5-methyl-3(2H)-furanone present in both a standard and a new acidic musk melon cultivar, but it was not a defining aroma characteristic. []

Q3: How is 4-Hydroxy-5-methyl-3(2H)-furanone formed?

A4: HMFO is primarily formed through the Maillard reaction, a complex series of reactions between reducing sugars and amino acids that occurs during cooking or heating of foods. [, , ]

Q4: Which sugars are the most efficient precursors of HMFO in the Maillard reaction?

A5: While HMFO can be formed from various sugars, pentoses like xylose, arabinose, and ribose are particularly efficient precursors. Among them, ribose appears to be the most effective. []

Q5: Are there any non-Maillard reaction pathways for the formation of HMFO?

A6: Yes, research suggests that HMFO can also be formed from the degradation of N-(1-deoxy-D-ribulos-1-yl)-glutathione, an Amadori rearrangement product derived from ribose and glutathione. []

Q6: Can the type of amino acid present in the Maillard reaction influence HMFO formation?

A7: Research using complex Maillard model systems demonstrated that the presence of cysteine significantly impacted the formation of HMFO, indicating the importance of specific amino acids in the reaction pathway. []

Q7: In what foods is 4-Hydroxy-5-methyl-3(2H)-furanone commonly found?

A8: HMFO has been identified in a wide range of foods, including fruits like strawberries [, , ] and pineapples [], as well as cooked meat products [, ]. It is also a characteristic aroma compound in soy sauce. [, , ]

Q8: Is there a difference in the HMFO content between fermented and acid-hydrolyzed soy sauces?

A9: Yes, research has shown that fermented soy sauce contains lower levels of HMFO compared to acid-hydrolyzed soy sauce. This difference is attributed to the distinct production processes and the resulting chemical profiles of the two types of soy sauce. []

Q9: Does aging affect the concentration of HMFO in alcoholic beverages?

A10: Research on Jiangxiangxing Baijiu, a Chinese liquor, showed that the concentration of HMFO increased significantly during the aging process. A 30-year-old sample contained considerably higher levels of HMFO compared to a 3-year-old sample, indicating its contribution to the aged aroma of the beverage. []

Q10: What is the molecular formula and weight of 4-Hydroxy-5-methyl-3(2H)-furanone?

A11: The molecular formula of HMFO is C5H6O3, and its molecular weight is 114.10 g/mol. [, ]

Q11: Can you describe the structure of HMFO?

A12: HMFO is a five-membered ring containing one oxygen atom (furan). It has a hydroxyl group (-OH) at position 4 and a methyl group (-CH3) at position 5 of the furan ring. The carbonyl group (C=O) is located at position 3, contributing to its reactivity. []

Q12: How stable is 4-Hydroxy-5-methyl-3(2H)-furanone under different conditions?

A13: While HMFO can be isolated and characterized, it is relatively unstable and prone to degradation upon heating, especially in the presence of amino acids. [] This degradation contributes to the formation of other volatile compounds and influences the final aroma profile of foods.

Q13: What is the role of 4-Hydroxy-5-methyl-3(2H)-furanone in the generation of sulfur-containing aroma compounds?

A14: HMFO plays a crucial role as an intermediate in the formation of sulfur-containing volatiles, which contribute significantly to the aroma of cooked meat. In model systems containing cysteine and ribose, HMFO was shown to react with sulfur-containing compounds, leading to the generation of meaty aroma compounds like 2-methyl-3-furanthiol and 2-furfurylthiol. [, , , ]

Q14: Can 4-Hydroxy-5-methyl-3(2H)-furanone be glycosylated?

A15: Yes, research has shown that HMFO can be enzymatically glucosylated by sucrose phosphorylase, resulting in the formation of 2-ethyl-5-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside (2E5MF-G) and 5-ethyl-2-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside (5E2MF-G). []

Q15: What is the significance of HMFO glucosides?

A16: Glucosylation of HMFO leads to the formation of stable, odorless, and powdered forms of the compound. These glucosides have the potential to act as prodrugs, releasing the active HMFO upon hydrolysis in the body. []

Q16: How is HMFO analyzed and quantified in food matrices?

A17: Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing and quantifying HMFO in food samples. [, , , ] Solid-phase extraction (SPE) can be employed to extract and concentrate HMFO from complex matrices before GC-MS analysis. []

Q17: Does 4-Hydroxy-5-methyl-3(2H)-furanone exhibit any biological activities?

A18: Research has shown that HMFO possesses antioxidant properties. [, , , ] It has also demonstrated antimelanogenic effects, inhibiting melanin formation in murine melanoma cells. [, ]

Q18: How does 4-Hydroxy-5-methyl-3(2H)-furanone inhibit melanin formation?

A19: Studies suggest that HMFO acts through a dual mechanism to inhibit melanogenesis: by downregulating tyrosinase gene expression and by directly inhibiting tyrosinase enzyme activity. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.